molecular formula C16H19N3O4 B13517914 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid

Katalognummer: B13517914
Molekulargewicht: 317.34 g/mol
InChI-Schlüssel: FOWNSMZWYKXASE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a phenyl group bearing a tert-butoxycarbonyl (Boc)-protected amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the phenyl or pyrazole rings.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted amines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid can serve as a building block for more complex molecules. Its Boc-protected amine allows for selective deprotection and subsequent functionalization, making it valuable in the synthesis of peptides and other nitrogen-containing compounds.

Biology and Medicine

This compound may be explored for its potential biological activity. The pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory and anticancer agents. The Boc-protected amine can be deprotected to yield a free amine, which can interact with biological targets such as enzymes or receptors.

Industry

In materials science, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics like thermal stability or chemical resistance.

Wirkmechanismus

The mechanism of action of 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or electrostatic interactions with biological macromolecules, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the Boc-protected amine, making it less versatile for further functionalization.

    5-[2-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but without the Boc protection, which may limit its stability and selectivity in reactions.

    5-[2-(Methoxycarbonyl)phenyl]-1H-pyrazole-3-carboxylic acid:

Uniqueness

The presence of the Boc-protected amine in 5-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylic acid provides a unique advantage in synthetic chemistry. It allows for selective deprotection and subsequent functionalization, making it a versatile intermediate for the synthesis of more complex molecules. This feature distinguishes it from similar compounds that lack such a protecting group.

Eigenschaften

Molekularformel

C16H19N3O4

Molekulargewicht

317.34 g/mol

IUPAC-Name

3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)17-9-10-6-4-5-7-11(10)12-8-13(14(20)21)19-18-12/h4-8H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)

InChI-Schlüssel

FOWNSMZWYKXASE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=NNC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.